5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide
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Overview
Description
5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide is an organic compound with a complex structure that includes both phenyl and pentenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide typically involves the reaction of a phenyl-substituted pentenoic acid with an allylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acrylfentanyl: A potent opioid analgesic with a similar structural motif but different pharmacological properties.
2-(1-Methylethenyl)aniline: Another compound with an allylic group, used in different chemical reactions and applications.
Uniqueness
5-Phenyl-N-(prop-2-en-1-yl)pent-2-enamide is unique due to its specific combination of phenyl and pentenamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
485809-10-7 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-phenyl-N-prop-2-enylpent-2-enamide |
InChI |
InChI=1S/C14H17NO/c1-2-12-15-14(16)11-7-6-10-13-8-4-3-5-9-13/h2-5,7-9,11H,1,6,10,12H2,(H,15,16) |
InChI Key |
QZDDEEMWPWWXKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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